N-(4-Nitrobenzyl)spiperone

Description

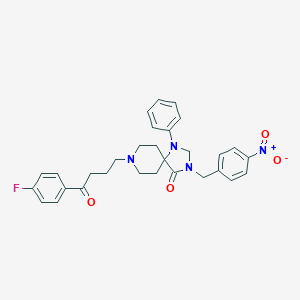

Structure

3D Structure

Properties

CAS No. |

138091-80-2 |

|---|---|

Molecular Formula |

C30H31FN4O4 |

Molecular Weight |

530.6 g/mol |

IUPAC Name |

8-[4-(4-fluorophenyl)-4-oxobutyl]-3-[(4-nitrophenyl)methyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one |

InChI |

InChI=1S/C30H31FN4O4/c31-25-12-10-24(11-13-25)28(36)7-4-18-32-19-16-30(17-20-32)29(37)33(22-34(30)26-5-2-1-3-6-26)21-23-8-14-27(15-9-23)35(38)39/h1-3,5-6,8-15H,4,7,16-22H2 |

InChI Key |

LUQXMQICZKCESV-UHFFFAOYSA-N |

SMILES |

C1CN(CCC12C(=O)N(CN2C3=CC=CC=C3)CC4=CC=C(C=C4)[N+](=O)[O-])CCCC(=O)C5=CC=C(C=C5)F |

Canonical SMILES |

C1CN(CCC12C(=O)N(CN2C3=CC=CC=C3)CC4=CC=C(C=C4)[N+](=O)[O-])CCCC(=O)C5=CC=C(C=C5)F |

Synonyms |

N-(4-nitrobenzyl)spiperone N-(4-nitrobenzyl)spiperone hydrochloride N-(p-nitrobenzyl)spiperone PNBS-4 |

Origin of Product |

United States |

Synthetic Methodologies for N 4 Nitrobenzyl Spiperone and Its Radiolabeled Derivatives

Strategies for the Preparation of N-(4-Nitrobenzyl)spiperone Precursors

The synthesis of precursors for this compound and its analogs often involves multi-step procedures starting from commercially available materials. A common strategy is the N-alkylation of spiperone (B1681076) or a suitable spiperone analog. For instance, the synthesis of p-aminophenethylspiperone (NAPS), a related compound, initially involved the N-alkylation of spiperone with 4-nitrophenethyl bromide, followed by reduction. However, this method resulted in poor yields and purification challenges. An improved approach utilizes 4-(N-tert-butyloxycarbonyl) aminophenethyl bromide to alkylate spiperone, followed by deprotection of the Boc group, yielding NAPS in a more efficient 56% yield. researchgate.net

Another approach involves building the molecule in a stepwise fashion. For example, the synthesis of NAPS precursors has been described in a ten-step sequence. This process can start with the reaction of aniline (B41778) and N-benzylpiperidin-4-one in the presence of acetic acid and trimethylsilyl (B98337) cyanide (TMSCN) to form an intermediate nitrile. researchgate.net This nitrile is then converted to an amide using concentrated sulfuric acid. Subsequent cyclization and reduction steps, followed by debenzylation and further alkylation, lead to the desired precursor. researchgate.net

For the direct synthesis of this compound, a key precursor for the radiolabeled version, N-alkylation of spiperone with a suitable 4-nitrobenzyl halide is a primary method. The reactivity of the amide nitrogen in spiperone allows for preferential alkylation under specific conditions, such as phase transfer catalysis. nih.gov The choice of the alkylating agent and reaction conditions is crucial for achieving good yields and minimizing side products. The synthesis of N-substituted spiperone analogues has been explored to investigate their receptor binding affinities, with N-benzylspiperone showing improved selectivity for D2 receptors. researchgate.net Further substitution on the benzyl (B1604629) group, such as a nitro group at the para position, can enhance this selectivity. researchgate.netresearchgate.net

Precursors for related radiolabeled butyrophenone (B1668137) neuroleptics, such as [¹⁸F]spiperone, have been synthesized from nitro-precursors. A synthetic route to nitrospiperone, 8-[4-(4-nitrophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one, involves several steps starting from a Friedel-Crafts reaction of N-acetylaniline with 4-chlorobutyryl chloride. oup.comoup.com

Radiosynthesis of Fluorine-18 (B77423) Labeled this compound ([18F]PNBS)

The radiosynthesis of fluorine-18 labeled this compound, often denoted as [¹⁸F]PNBS, is a critical step for its use as a positron emission tomography (PET) tracer. This process typically involves the introduction of the positron-emitting radionuclide, fluorine-18 (¹⁸F), into the precursor molecule.

Nucleophilic Aromatic Substitution Approaches in Radiosynthesis

Nucleophilic aromatic substitution (SₙAr) is the most frequently employed method for the synthesis of ¹⁸F-labeled arenes. nih.govnih.gov This reaction involves the displacement of a leaving group on an aromatic ring by the nucleophilic [¹⁸F]fluoride ion. For the synthesis of [¹⁸F]PNBS and related compounds, a common precursor is a molecule containing a nitro group, which is a strong activating group for SₙAr reactions. oup.comnih.gov

The general process involves reacting the nitro-precursor, such as this compound, with no-carrier-added [¹⁸F]fluoride. The [¹⁸F]fluoride is typically activated by a phase-transfer catalyst like Kryptofix 2.2.2. (K222) in the presence of a weak base such as potassium carbonate. rsc.orgsnmjournals.org The reaction is usually carried out in a high-boiling point aprotic polar solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. snmjournals.orgresearchgate.net The strongly electron-withdrawing nitro group facilitates the attack of the [¹⁸F]fluoride ion on the aromatic ring, leading to the formation of the desired [¹⁸F]fluoro-compound. nih.gov

Alternative precursors for SₙAr reactions include those with other leaving groups such as trimethylanilinium triflates, triarylsulfonium salts, and diaryliodonium salts. nih.gov The choice of precursor and reaction conditions can significantly impact the efficiency and selectivity of the radiofluorination. nih.govnih.gov

Comparative Analysis of Radiochemical Yields and Purity

The success of a radiosynthesis is often measured by its radiochemical yield (RCY) and radiochemical purity (RCP). For [¹⁸F]PNBS and similar ¹⁸F-labeled butyrophenone neuroleptics synthesized via nucleophilic substitution of a nitro-precursor, the RCY can vary.

Studies on the synthesis of no-carrier-added [¹⁸F]N-methylspiperone from a nitro-precursor reported radiochemical yields of 10-15%. nih.gov Another report on the synthesis of [¹⁸F]haloperidol and [¹⁸F]spiperone from their respective nitro precursors achieved decay-corrected radiochemical yields of up to 21%. oup.com More recent automated syntheses have shown the potential for higher yields, with some ¹⁸F-labeled compounds reaching yields between 25-80%. mdpi.com

Radiochemical purity is another critical parameter, and for PET tracers, it should ideally be greater than 95%. mdpi.comnih.gov High-performance liquid chromatography (HPLC) is the standard method for both purification and analysis of the final product to ensure high radiochemical purity. oup.commdpi.com For [¹⁸F]spiperone and its derivatives, HPLC methods have been developed to effectively separate the fluorinated product from the nitro-precursor, achieving radiochemical purities of over 99%. oup.comoup.com

The table below summarizes radiochemical yields and purities for some related ¹⁸F-labeled compounds synthesized via nucleophilic aromatic substitution.

| Radiotracer | Precursor Type | Radiochemical Yield (RCY) | Radiochemical Purity (RCP) |

| [¹⁸F]N-methylspiperone | Nitro | 10-15% | >99% |

| [¹⁸F]haloperidol | Nitro | up to 21% (decay-corrected) | >99% |

| [¹⁸F]spiperone | Nitro | up to 21% (decay-corrected) | >99% |

| [¹⁸F]PSMA-1007 | - | 25-80% | >95% |

| [¹⁸F]Altanserin | Nitro | 10-20% | >99% |

Optimization of Radiosynthesis Parameters

Optimizing the parameters of the radiosynthesis is crucial for maximizing the radiochemical yield and ensuring the reliability of the production process. Key parameters that are often optimized include reaction temperature, reaction time, precursor concentration, and the type and concentration of the base and phase-transfer catalyst. researchgate.netuni-tuebingen.deresearchgate.net

For nucleophilic aromatic substitution reactions, the temperature is a critical factor. While higher temperatures generally increase the reaction rate, they can also lead to the degradation of the precursor or the final product. researchgate.net Microwave irradiation has been explored as an alternative to conventional heating to shorten reaction times and potentially improve yields. researchgate.net

The concentration of the precursor is another important variable. Increasing the precursor amount can lead to higher radiochemical conversion, but an excess can complicate the purification process. helsinki.fi The choice of solvent also plays a significant role, with DMSO being a common choice for its ability to dissolve the reactants and facilitate the SₙAr reaction. researchgate.net

Design of Experiments (DoE) is a systematic approach that can be employed to efficiently optimize multiple reaction parameters simultaneously. uni-tuebingen.de This methodology allows for the identification of the optimal conditions with a minimal number of experimental runs. uni-tuebingen.de For instance, the optimization of the synthesis of [¹⁸F]FSPG involved varying temperatures and precursor amounts to find the best conditions. chemrxiv.org

Purification and Characterization of Radiolabeled this compound for Research Applications

After the radiosynthesis, the crude reaction mixture contains the desired radiolabeled product, unreacted precursor, byproducts, and residual reagents like [¹⁸F]fluoride and the phase-transfer catalyst. affinisep.com Purification is therefore a critical step to ensure the final product is suitable for research applications.

High-performance liquid chromatography (HPLC) is the most common method for the purification of radiolabeled compounds like [¹⁸F]PNBS. oup.comnih.gov Reversed-phase HPLC columns, such as C18 columns, are typically used to separate the more lipophilic product from the more polar impurities. oup.comacs.org The choice of the mobile phase is crucial for achieving good separation. For separating fluoro-compounds from their nitro-precursors, alkaline eluents have been shown to be effective. oup.com

Solid-phase extraction (SPE) is another purification technique that can be used, sometimes in combination with HPLC. affinisep.comnih.gov SPE cartridges can be designed to selectively retain the precursor and certain byproducts, allowing the purified radiotracer to be eluted. affinisep.com

Once purified, the radiolabeled compound must be characterized to confirm its identity and purity. Analytical HPLC is used to determine the radiochemical and chemical purity of the final product. oup.comoup.com The identity of the compound can be confirmed by co-elution with a non-radioactive, authenticated standard of N-(4-fluorobenzyl)spiperone. The specific activity, a measure of the radioactivity per unit mass of the compound, is another important parameter that is determined. nih.govsnmjournals.org High specific activity is desirable for receptor imaging studies to avoid pharmacological effects from the injected mass of the tracer. nih.gov

The stability of the final formulated product is also assessed to ensure its integrity over the duration of its intended use. nih.govsnmjournals.org This involves analyzing the radiochemical purity of the product at different time points after synthesis. nih.gov

In Vitro Molecular Pharmacology and Receptor Interaction Studies

Quantitative Receptor Binding Assays for Dopamine (B1211576) D2 Receptors

Quantitative receptor binding assays are fundamental in characterizing the interaction of a ligand with its receptor. For N-(4-Nitrobenzyl)spiperone, these assays have provided a detailed picture of its binding to dopamine D2 receptors.

Competition binding assays are used to determine the inhibition constant (K_i) of an unlabeled compound by measuring its ability to displace a radiolabeled ligand from its receptor. This provides a measure of the unlabeled compound's affinity. While a specific K_i value for this compound at the D2 receptor is not explicitly stated in the search results, the context of related spiperone (B1681076) analogs suggests it possesses high affinity. researchgate.netresearchgate.net For comparison, the K_i values for other spiperone derivatives at the D2 receptor have been reported, such as (Z)-N-(iodoallyl)spiperone with a K_i of 0.35 nM and (E)-N-(iodoallyl)spiperone with a K_i of 0.72 nM. nih.gov The general procedure involves incubating the receptor preparation with a fixed concentration of a radiolabeled D2 antagonist (like [3H]spiperone) and varying concentrations of the competing unlabeled ligand, in this case, this compound. nih.govnih.gov The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined and then used to calculate the K_i value using the Cheng-Prusoff equation. nih.gov

Table 1: Illustrative K_i Values of Spiperone Analogs at Dopamine D2 Receptors This table is for illustrative purposes based on related compounds, as specific data for this compound was not found.

| Compound | K_i (nM) at D2 Receptor | Reference |

|---|---|---|

| (Z)-N-(iodoallyl)spiperone | 0.35 | nih.gov |

| (E)-N-(iodoallyl)spiperone | 0.72 | nih.gov |

| Spiperone | 0.06 |

The binding kinetics of a ligand, specifically its association (k_on) and dissociation (k_off) rates, provide a more dynamic understanding of the ligand-receptor interaction than affinity alone. While specific kinetic data for this compound is not available, studies on similar ligands like spiperone derivatives are informative. bmglabtech.com The association rate describes how quickly the ligand binds to the receptor, while the dissociation rate describes how quickly it comes off. nih.govsartorius.com These parameters can be determined using techniques like Homogeneous Time-Resolved Fluorescence (HTRF) binding assays. bmglabtech.com For example, in a study of a spiperone derivative, the dissociation rate (k_off) was measured by first allowing the fluorescently labeled ligand to bind to the receptor and then initiating dissociation by adding an excess of an unlabeled competitor. bmglabtech.com The rate of decrease in the HTRF signal corresponds to the k_off. bmglabtech.com The association rate (k_on) can then be calculated from the experimentally determined K_D and k_off values (k_on = k_off / K_D). bmglabtech.com

Competition Binding Assays (K_i Determination)

Investigation of Serotonin (B10506) 5-HT2 Receptor Affinity

In addition to its interaction with dopamine receptors, the affinity of this compound for serotonin 5-HT2 receptors has been a key area of investigation. Research indicates that substitution at the para position of the benzyl (B1604629) group of spiperone analogs, as is the case with this compound, leads to a significant reduction in affinity for 5-HT2 receptors. researchgate.netresearchgate.net This is a notable characteristic, as the parent compound, spiperone, has high affinity for both D2 and 5-HT2 receptors. For instance, spiperone itself has an IC50 value of 1.6 nM at 5-HT2 receptors. The reduced affinity of this compound for the 5-HT2 receptor suggests a modification in its binding interaction at this site. researchgate.netresearchgate.net

Table 2: Comparative Affinity of Spiperone and its Analogs at 5-HT2 Receptors This table includes data for related compounds to provide context for the properties of this compound.

| Compound | Affinity at 5-HT2 Receptor (K_i or IC50 in nM) | Reference |

|---|---|---|

| Spiperone | 1.6 (IC50) | |

| (Z)-N-(iodoallyl)spiperone | 1.75 (K_i) | nih.gov |

| (E)-N-(iodoallyl)spiperone | 1.14 (K_i) | nih.gov |

Receptor Selectivity Profiling against Other Neurotransmitter Receptors

A crucial aspect of a drug candidate's profile is its selectivity for its intended target over other receptors. This helps to predict its potential therapeutic efficacy and side-effect profile.

This compound exhibits a high degree of selectivity for dopamine D2 receptors over serotonin 5-HT2 receptors. researchgate.netresearchgate.net This improved selectivity ratio is a direct consequence of the substitution at the para position of the benzyl group, which, as mentioned, reduces its affinity for the 5-HT2 receptor while maintaining high affinity for the D2 receptor. researchgate.netresearchgate.net This characteristic distinguishes it from the parent compound spiperone and N-methylspiperone, which show high affinity for both receptor types. researchgate.netresearchgate.net The enhanced selectivity of this compound for D2 receptors makes it a valuable tool for specifically studying this receptor system, for example, as a potential tracer for positron emission tomography (PET) imaging. researchgate.netresearchgate.net

Evaluation of Affinity for Other Dopamine Receptor Subtypes (e.g., D1, D3, D4)

This compound is an analog of spiperone, a potent antagonist of the D2 dopamine receptor. Studies on N-substituted spiperone analogs indicate that modifications at the N-position can influence selectivity for different dopamine receptor subtypes. While spiperone itself shows high affinity for D2 receptors, its affinity for D1, D3, and D4 subtypes varies. nih.govnih.gov For instance, spiperone has a lower affinity for D1 receptors compared to D2 receptors. nih.gov The D3 and D4 receptors, which are structurally similar to the D2 receptor, also interact with spiperone and its analogs. nih.govnih.gov The affinity of these compounds for D3 and D4 receptors is often a key determinant of their potential therapeutic applications and selectivity profiles. nih.gov Research suggests that N-substitution on the spiperone scaffold can modulate the affinity and selectivity for these D2-like receptors (D2, D3, and D4). nih.govchemrxiv.org

Interactive Table: Dopamine Receptor Subtype Affinity for Spiperone Analogs.

| Compound | D1 Ki (nM) | D2 Ki (nM) | D3 Ki (nM) | D4 Ki (nM) |

|---|---|---|---|---|

| Spiperone | 10,000 | 0.26 | 18.2 | Data not consistently reported |

| Eticlopride | 10,000 | 0.09 | Data not consistently reported | Data not consistently reported |

| Haloperidol | 55 | 1.2 | Data not consistently reported | Data not consistently reported |

| Chlorpromazine | 94 | 3.0 | Data not consistently reported | Data not consistently reported |

Examination of Affinity for Alpha-Adrenergic Receptors

In addition to dopaminergic and serotonergic receptors, many antipsychotic compounds display affinity for alpha-adrenergic receptors. cvpharmacology.comwikipedia.org The blockade of α1-adrenergic receptors is a common feature of many neuroleptic drugs and contributes to some of their cardiovascular side effects. wikipedia.org Spiperone analogs have been evaluated for their affinity at these receptors. For example, some arylpiperazine compounds show high affinity for α1A-adrenergic receptors. idrblab.net The examination of this compound's affinity for alpha-adrenergic receptors is necessary to fully characterize its selectivity profile and potential off-target effects.

Structure-Activity Relationship (SAR) Analysis of N-Substituted Spiperone Analogs

The systematic modification of the spiperone structure has provided valuable insights into the chemical features required for high-affinity and selective receptor binding.

The introduction of a benzyl group at the N-position of spiperone analogs has a significant impact on their receptor binding profiles. Substitution on the benzyl group can further refine the affinity and selectivity. For instance, substitution at the para position of the benzyl ring has been shown to reduce affinity for 5-HT2 receptors and improve the selectivity for D2 receptors. researchgate.netresearchgate.net Specifically, an F-18-labeled analog of this compound has been suggested as a potential tracer for studying D2 receptors with positron emission tomography due to its high selectivity for D2 receptors relative to spiperone and N-methylspiperone. researchgate.netresearchgate.net This highlights the critical role of the 4-nitrobenzyl moiety in conferring D2 receptor selectivity. In broader SAR studies of N-substituted piperidine (B6355638) and piperazine (B1678402) analogs, the nature and position of substituents on the benzyl ring have been shown to influence affinity for various receptors, including sigma receptors and others. researchgate.net

The study of N-substituted spiperone analogs provides valuable topographical information about the antagonist binding regions of receptors, particularly the 5-HT2A and D2 receptors. researchgate.netresearchgate.netebi.ac.uk The observation that bulky N-substituents, such as the benzyl group, can be accommodated within the binding pocket suggests the presence of an accessory binding region adjacent to the primary binding site. The differential effects of various substitutions on the benzyl ring on binding affinity help to map the electrostatic and steric requirements of this accessory region. researchgate.netebi.ac.uk For example, the improved D2 selectivity with para-substituted benzyl groups suggests that this region of the D2 receptor can favorably interact with these substituents, while the corresponding region in the 5-HT2A receptor may be more sterically hindered or have different electrostatic properties. researchgate.netresearchgate.net These insights are crucial for the rational design of more selective and potent receptor antagonists.

Impact of Benzyl Group Substitution on Receptor Binding Affinity and Selectivity

Functional In Vitro Assays for Receptor Efficacy

While binding assays determine the affinity of a compound for a receptor, functional assays are necessary to determine its efficacy—whether it acts as an agonist, antagonist, or inverse agonist. For G protein-coupled receptors like the dopamine and serotonin receptors, functional efficacy is often assessed by measuring changes in second messenger levels, such as cyclic AMP (cAMP), or by monitoring downstream signaling events like ion channel modulation or β-arrestin recruitment. nih.govnih.govcreative-biolabs.com For instance, D2 receptor antagonism can be quantified by a compound's ability to inhibit the dopamine-induced decrease in cAMP levels. nih.gov Similarly, the functional activity at 5-HT1A and 5-HT7 receptors can be evaluated by measuring their impact on forskolin-stimulated cAMP production. researchgate.net Such assays would be essential to confirm that this compound acts as an antagonist at the D2 receptor and to characterize its functional activity at other receptors for which it shows significant affinity.

Computational and Molecular Modeling Approaches to Ligand-Receptor Interactions

Computational and molecular modeling techniques are indispensable tools for elucidating the interactions between a ligand, such as this compound, and its receptor at an atomic level. nih.gov These in silico methods complement experimental data by providing a three-dimensional perspective of the binding mode and helping to rationalize observed structure-activity relationships (SAR). ceon.rs Methodologies like molecular docking and molecular dynamics (MD) simulations are used to predict the preferred conformation of the ligand within the receptor's binding site and to analyze the network of interactions that stabilize the ligand-receptor complex. ceon.rsnih.gov

For G-protein coupled receptors (GPCRs) like the dopamine D2 receptor, modeling studies often utilize crystal structures of the receptor, when available, to serve as a template for docking ligands. nih.gov These studies can identify key amino acid residues involved in binding and help explain why certain ligands exhibit high affinity and selectivity for a particular receptor subtype. nih.gov

Docking Studies of this compound Binding Mode

Molecular docking studies on ligands structurally related to this compound have provided significant insights into its likely binding mode at the dopamine D2 receptor. Spiperone and its analogues are known to bind within the orthosteric binding site (OBS) of the D2 receptor, which is the same site occupied by the endogenous ligand, dopamine. nih.gov

Docking studies of various D2 receptor antagonists reveal a common set of interactions. A crucial interaction for many aminergic GPCR ligands is a salt bridge formed between a basic nitrogen atom on the ligand and the highly conserved aspartic acid residue Asp110 in transmembrane helix 3 (TM3). uni-duesseldorf.de For spiperone-type molecules, the N-phenylpiperazine subunit or a similar moiety typically occupies this orthosteric region. nih.gov The binding is further stabilized by hydrophobic interactions with surrounding amino acid residues, which may include phenylalanine, tryptophan, and serine. nih.gov

Specifically for a spiperone conjugate, docking analysis showed conserved interactions with Asp114 and Phe389 of the D2 receptor, which contributed to its high binding affinity. researchgate.net The addition of the N-benzyl group and its substituents, such as the 4-nitro group in this compound, influences how the ligand is positioned within a secondary binding pocket (SBP) adjacent to the primary orthosteric site. nih.gov The interactions within this secondary pocket are often hydrophobic and can be critical determinants of a ligand's subtype selectivity. nih.gov

Rationalization of Structure-Activity Relationships through Molecular Modeling

Molecular modeling is a powerful tool for rationalizing the structure-activity relationships (SAR) observed in a series of compounds. By visualizing the docked poses of different ligands, researchers can understand how small structural modifications lead to changes in binding affinity and functional activity.

For N-substituted analogues of spiperone, the introduction of a benzyl group at the nitrogen atom has been shown to modulate receptor selectivity. researchgate.net Specifically, substitutions on the benzyl group can decrease the ligand's affinity for serotonin 5-HT2 receptors while maintaining or enhancing affinity for D2 receptors, thereby improving the D2 selectivity ratio. researchgate.net The high D2 receptor selectivity of this compound is a key characteristic noted in research, suggesting it may be a suitable candidate for imaging D2 receptors via positron emission tomography (PET). researchgate.net

Preclinical in Vivo Receptor Imaging and Biodistribution Studies

Animal Models for In Vivo Evaluation (e.g., Rats, Mice)

The in vivo evaluation of spiperone (B1681076) and its analogues, including N-(4-Nitrobenzyl)spiperone, predominantly utilizes rodent models such as rats and mice. researchgate.net These models are well-established in central nervous system (CNS) drug discovery and provide a robust platform for initial efficacy and biodistribution testing. criver.compharmaron.com Specifically, male albino rats and female albino mice have been employed in studies of closely related spiperone compounds to determine their binding characteristics in the brain. researchgate.netsnmjournals.org The use of these animal models allows for detailed investigation into the pharmacokinetics and pharmacodynamics of the compound before consideration for higher-level studies. nih.gov Research on an 18F-labeled analogue of this compound has been suggested as a promising tracer for studying D2 receptors, with initial evaluations performed in rats. researchgate.netresearchgate.netacs.org

In Vivo Biodistribution and Brain Uptake of Radiolabeled this compound

Biodistribution studies are critical for determining where a radiolabeled compound accumulates in the body. For CNS imaging agents, significant uptake in the brain is essential, while accumulation in other organs is also monitored. Studies on related N-substituted spiperone analogues provide insight into the expected biodistribution profile. For instance, the biodistribution of N-(3-[¹⁸F]fluoropropyl)spiroperidol was assessed in mice, showing uptake in various tissues. snmjournals.org Similarly, [¹⁸F]altanserin, another CNS receptor ligand, was studied in rats, providing a detailed organ distribution profile. snmjournals.org

Table 1: Representative Biodistribution of Spiperone Analogues in Rodents (% Injected Dose per Gram)

| Organ | [¹⁸F]altanserin in Rats (2 hr post-injection) snmjournals.org | N-(3-[¹⁸F]fluoropropyl)spiroperidol in Mice (2 hr post-injection) snmjournals.org |

|---|---|---|

| Blood | 0.15 ± 0.02 | 0.43 ± 0.05 |

| Lungs | 0.40 ± 0.08 | 1.8 ± 0.1 |

| Liver | 0.57 ± 0.06 | 4.4 ± 0.4 |

| Spleen | 0.21 ± 0.04 | 1.0 ± 0.1 |

| Kidneys | 0.42 ± 0.08 | 1.3 ± 0.1 |

| Bone | 0.31 ± 0.05 | 1.8 ± 0.3 |

| Brain | 0.27 ± 0.03 | 1.8 ± 0.2 |

Within the brain, the distribution of a radioligand is expected to correlate with the density of its target receptors. This compound and its analogues are designed to target dopamine (B1211576) D2 and serotonin (B10506) 5-HT2 receptors. researchgate.netresearchgate.net Consequently, higher accumulation is observed in receptor-rich regions such as the striatum (high in D2 receptors) and the frontal cortex (rich in 5-HT2 receptors). researchgate.netnih.gov The cerebellum, which has a low density of these specific receptors, is often used as a reference region to estimate the level of non-specific binding. researchgate.netnih.gov The ratio of radioactivity in a target region to that in the cerebellum is a key metric for assessing specific binding. researchgate.netresearchgate.net For example, studies with [³H]spiperone in rats showed significant binding in the striatum, limbic system, and frontal cortex, but not in the cerebellum. researchgate.net

Table 2: Regional Brain Distribution and Target-to-Cerebellum Ratios for Spiperone Analogues

| Radioligand | Animal Model | Region | Uptake/Ratio | Time Post-Injection | Citation |

|---|---|---|---|---|---|

| [¹⁸F]altanserin | Rat | Cortex/Cerebellum Ratio | 10.8 ± 1.3 | 2 hr | snmjournals.org |

| [¹⁸F]altanserin | Rat | Striatum/Cerebellum Ratio | 3.6 ± 0.4 | 2 hr | snmjournals.org |

| (3-N-[¹¹C]methyl)spiperone | Mouse | Striatum/Cerebellum Ratio | 20:1 | 60 min | researchgate.net |

| N-(3-[¹⁸F]fluoropropyl)spiroperidol | Baboon | Striatum/Cerebellum Ratio | 5.9 | 3 hr | snmjournals.org |

The uptake and clearance of a radioligand in the brain over time are important characteristics. An ideal imaging agent should exhibit rapid uptake into the brain followed by clearance of the unbound tracer, leading to high contrast between target-rich and target-poor areas. Studies with no-carrier-added ¹⁸F-labeled N-methylspiroperidol in mice showed a maximum brain uptake of 1.1% of the injected dose at 5 minutes, which then declined to about 0.6% by 120 minutes. nih.gov The temporal dynamics of tissue-to-cerebellum ratios also provide valuable information. For [¹⁸F]altanserin in rats, the cortex-to-cerebellum ratio increased over time, reaching a plateau of approximately 10.8 at 2 hours post-injection, indicating persistent specific binding in the target region. snmjournals.org

Regional Distribution in Brain Tissues

Assessment of Specific Versus Nonspecific Binding In Vivo

Distinguishing between specific binding to target receptors and nonspecific binding to other tissues or plasma proteins is crucial for validating a radioligand. In vivo, this is typically achieved through pharmacological blocking studies and quantitative analysis.

To confirm that the radioligand binds specifically to the intended receptor, blocking studies are performed. researchgate.net In these experiments, animals are pre-treated with a high dose of a non-radiolabeled drug (a "blocker" or "cold ligand") known to have high affinity for the target receptor. This unlabeled drug occupies the receptors, thereby preventing the radiolabeled tracer from binding. A significant reduction in radioactivity in a target brain region after pre-treatment, compared to a control animal, demonstrates specific binding.

For ligands targeting dopamine D2 and serotonin S2 receptors, various blocking agents are used:

Dopamine D2 Antagonists : Haloperidol, raclopride, sulpiride, and (+)-butaclamol are used to block D2 receptors. researchgate.netsnmjournals.orgsnmjournals.orgnih.gov

Serotonin S2 Antagonists : Ketanserin, ritanserin, and pipamperone (B156139) are used to block S2 receptors. snmjournals.org

For example, the specific binding of [³H]-spiperone in the rat brain was confirmed by dose-dependent blockade by raclopride. researchgate.net Similarly, the striatal accumulation of N-(3-[¹⁸F]fluoropropyl)spiroperidol was stereoselectively blocked by pre-treatment with (+)-butaclamol. snmjournals.org

Quantitative models are applied to the data from in vivo imaging studies to estimate key binding parameters. Equilibrium models can be used to analyze the concentration of the ligand in different brain regions as a function of its accumulation in a reference region like the cerebellum. nih.gov Through nonlinear regression analysis of saturation curves, it is possible to estimate the receptor density (Bmax) and the affinity of the ligand. nih.gov

For the related compound spiperone, in vivo studies in rats led to the following estimated Bmax values:

Frontal Cortex (mainly serotonergic sites) : 32 fmol/mg wet tissue. nih.gov

Striatum (mainly dopaminergic sites) : Approximately 90 fmol/mg wet tissue. nih.gov

These quantitative analyses confirm that the specific binding observed corresponds to the known distribution of dopaminergic and serotonergic receptors and provide a rigorous validation of the radioligand's properties in vivo. nih.gov

Pharmacological Blocking Studies to Demonstrate Receptor Specificity

Comparison of In Vivo and In Vitro Binding Characteristics

The binding characteristics of this compound have been evaluated through both in vitro and in vivo studies to determine its affinity and selectivity for dopamine D2 and serotonin 5-HT2 receptors.

In vitro studies utilizing radioligand binding assays have been instrumental in characterizing the receptor affinity profile of this compound and its analogues. researchgate.netresearchgate.net A study involving a series of N-substituted spiperone analogues demonstrated that substitution on the benzyl (B1604629) group could significantly alter receptor selectivity. researchgate.netresearchgate.net Specifically, substitution at the para position of the benzyl group, as seen in this compound, led to a notable reduction in affinity for 5-HT2 receptors, thereby improving the selectivity for D2 receptors. researchgate.netresearchgate.net This enhanced selectivity for D2 receptors over 5-HT2 receptors is a key characteristic of this compound when compared to spiperone and N-methylspiperone. researchgate.netresearchgate.net

While direct comparative Ki values for this compound in both in vivo and in vitro assays are not extensively detailed in the provided search results, the principle of such comparisons is well-established for similar compounds. For instance, the affinity of some neuroleptics for the D2 receptor can be low in vitro but relatively high in vivo. researchgate.net In vivo studies on related spiperone compounds confirm that [3H]-spiperone can effectively label dopamine receptors in dopamine-rich regions of the rat brain, such as the striatum. nih.gov However, it is also noted that in areas like the frontal cortex, the binding may involve serotonin and noradrenaline receptors, highlighting the complexity of in vivo receptor interactions. nih.gov

The data suggests that this compound is a compound with high selectivity for D2 receptors, a property that is evident from in vitro evaluations. researchgate.netresearchgate.net In vivo blocking studies with the radiolabeled form, [18F]-N-(p-nitrobenzyl)spiperone, showed a temporal increase in the striatum-to-cerebellum and frontal cortex-to-cerebellum ratios, which is indicative of specific binding in D2 receptor-rich regions. researchgate.net The cerebellum is often used as a reference region because it has a low density of dopamine receptors. researchgate.net The interpretation of in vivo binding of spiperone derivatives must consider that the ligand may only label dopamine receptors in specific brain areas. nih.gov

| Compound | Modification | Relative D2 Receptor Selectivity | Reference |

|---|---|---|---|

| Spiperone | Parent Compound | Baseline | researchgate.net |

| N-Benzylspiperone | N-benzyl substitution | Moderately Improved | researchgate.net |

| This compound | N-benzyl substitution with para-nitro group | Highly Improved (relative to Spiperone and N-Methylspiperone) | researchgate.netresearchgate.net |

Evaluation of Metabolic Stability of Radiolabeled this compound In Vivo

The metabolic stability of a radiolabeled tracer is a critical factor for its utility in in vivo imaging, as the formation of radiolabeled metabolites can complicate the interpretation of imaging data.

Studies on the in vivo behavior of [18F]-N-(p-nitrobenzyl)spiperone ([18F]PNBS) in rats have provided insights into its metabolic fate. researchgate.net Following administration, an analysis of brain tissue suggested the formation of a radiolabeled metabolite. researchgate.net This metabolite is presumed to be [18F]spiperone, which is capable of crossing the blood-brain barrier and binding to receptors. researchgate.net

The potential for in vivo defluorination is a consideration for fluorine-18 (B77423) labeled radiotracers. For some related compounds, an increase in radioactivity in the femur over time is observed, which can be an indicator of defluorination. snmjournals.org

| Observation | Implication | Reference |

|---|---|---|

| Blocking studies suggest the formation of a radiolabeled metabolite in the brain. | The parent compound undergoes metabolism in vivo. | researchgate.net |

| The presumed metabolite is [18F]spiperone. | The metabolite is also pharmacologically active and can cross the blood-brain barrier. | researchgate.net |

Advanced Research Applications and Methodological Considerations

Application of N-(4-Nitrobenzyl)spiperone in Positron Emission Tomography (PET) Research

This compound serves as a crucial precursor for the synthesis of radiotracers used in Positron Emission Tomography (PET), a powerful in vivo imaging technique that allows for the quantitative measurement of molecular targets in the living brain. nih.gov The structure of this compound is amenable to radiolabeling, enabling the creation of probes that can visualize and measure the density of dopamine (B1211576) D2 receptors. researchgate.net These receptors are pivotal in numerous neurological functions and are implicated in various disorders, making their in vivo characterization highly valuable. nih.gov

Development of PET Tracers for Dopamine D2 Receptor Imaging

The development of PET tracers from this compound has primarily focused on replacing the nitro group with a positron-emitting radionuclide. This strategic modification has led to the creation of potent and selective imaging agents for dopamine D2 receptors.

One significant tracer developed from this precursor is N-(4-[¹⁸F]fluorobenzyl)spiperone . Research has shown that an ¹⁸F-labeled analogue of this compound is a promising candidate for studying D2 receptors with PET. researchgate.net This is due to its high selectivity for D2 receptors when compared to spiperone (B1681076) and N-methylspiperone. researchgate.netresearchgate.net The synthesis involves a nucleophilic substitution reaction, where the nitro group on the benzyl (B1604629) moiety is replaced with fluorine-18 (B77423) ([¹⁸F]F⁻).

Another avenue of development has been the creation of brominated analogues, such as N-(4-[⁷⁶Br]bromobenzyl)spiperone . The radionuclide bromine-76 (B1195326) is also a positron emitter and has been used to label spiperone derivatives for PET imaging. mdpi.com These butyrophenone-based radiotracers, including various spiperone derivatives labeled with ¹¹C, ¹⁸F, or ⁷⁶Br, were among the first to be introduced for imaging dopamine receptors in the human striatum. mdpi.comsnmjournals.org While these tracers bind with high affinity to D2 receptors, some also show affinity for serotonin (B10506) 5-HT₂ receptors. snmjournals.org

The choice of radionuclide impacts the tracer's properties and potential applications. For instance, ¹⁸F has a half-life of 109.8 minutes, which is suitable for many PET imaging protocols. The development of these tracers from the this compound scaffold has been instrumental in advancing our ability to non-invasively study the dopamine system. researchgate.net

| Radiotracer | Precursor | Radionuclide | Key Characteristic |

| N-(4-[¹⁸F]fluorobenzyl)spiperone | This compound | Fluorine-18 | High selectivity for D2 receptors. researchgate.netresearchgate.net |

| N-(4-[⁷⁶Br]bromobenzyl)spiperone | This compound derivative | Bromine-76 | High affinity for D2 receptors. mdpi.comsnmjournals.org |

Methodologies for Quantitative PET Studies in Animal Models

Quantitative PET studies in animal models are a critical step in the validation of new radiotracers derived from this compound. These studies allow researchers to assess the in vivo behavior of the tracer, including its uptake, distribution, and binding characteristics, before potential human applications. researchgate.net

The methodology typically involves the intravenous injection of the radiolabeled tracer into an animal, followed by dynamic scanning using a small-animal PET system. researchgate.net The resulting data, which consists of time-activity curves for different brain regions, is then analyzed using tracer kinetic models. researchgate.net These mathematical models, such as compartment models or reference region models, are used to estimate key neurochemical parameters like receptor density (Bmax) and the tracer's binding potential (BP). nih.govresearchgate.net

For dopamine D2 receptor ligands like the derivatives of spiperone, the striatum is a key region of interest due to its high density of D2 receptors. researchgate.net Conversely, the cerebellum is often used as a reference region because it is relatively devoid of these specific receptors, allowing for the estimation of non-specific binding. researchgate.net However, analyses have shown that for spiperone and its derivatives, the ratio of activity in the region of interest to the cerebellum may not be an accurate parameter of specific binding at tracer doses, highlighting the need for more complex modeling. researchgate.net

These preclinical animal studies are essential for validating that a new tracer accurately reflects the known distribution of the target receptor and for establishing the optimal protocols for future studies. researchgate.net

Utilization in Quantitative Autoradiography for Receptor Mapping

Beyond in vivo PET imaging, this compound's derivatives are valuable tools in quantitative autoradiography. This ex vivo technique provides high-resolution mapping of receptor distribution in postmortem tissue sections. nih.gov In this method, brain slices are incubated with a radiolabeled ligand, which then binds to the target receptors. The tissue is then exposed to a film or phosphor imaging plate to create a detailed image of the receptor locations.

For example, [³H]spiperone, the parent compound, has been extensively used in autoradiography to map D2 receptors. nih.gov Studies have used quantitative autoradiography with ligands like [³H]-raclopride to examine D2 receptors in postmortem striatal specimens. nih.gov This technique allows for a precise quantification of receptor density in specific anatomical structures, such as the striatal and matrix compartments of the striatum. nih.gov

Quantitative autoradiography serves as a gold standard for validating the in vivo signals observed with PET. researchgate.net By comparing the PET images from a live animal with the autoradiograms of its brain tissue after the scan, researchers can confirm that the PET tracer is binding to the correct target and that the quantification is accurate. researchgate.net For instance, a validation study using ¹⁸F-(N-Methyl)Benperidol showed a significant positive correlation between radioactivity values obtained with small-animal PET and those from storage phosphor autoradiography. researchgate.net

Integration with Other Radioligands in Multimodal Imaging Research

The study of complex brain disorders often requires a multimodal imaging approach, where information from different imaging techniques or different radioligands is combined to provide a more complete picture of the underlying pathophysiology. frontiersin.org Radiotracers derived from this compound, which target dopamine D2 receptors, can be used in conjunction with other radioligands that probe different aspects of brain function or other neurotransmitter systems. nih.gov

For example, a research study might combine PET imaging of D2 receptors using a spiperone derivative with a second PET scan using a tracer for the serotonin transporter or D1 receptors. nih.gov This allows for the investigation of the interplay between different neurochemical systems in conditions like Parkinson's disease or schizophrenia. nih.gov

Multimodal imaging can also refer to the combination of PET with other imaging modalities like Magnetic Resonance Imaging (MRI) or Computed Tomography (CT). researchgate.net This hardware or software fusion allows for the overlay of the functional information from PET (e.g., receptor density) onto the high-resolution anatomical images from MRI or CT, providing a precise anatomical context for the molecular data. researchgate.net This integration is crucial for accurately identifying the brain regions with altered receptor binding.

Future Directions in this compound Research and Analog Development

Future research involving this compound will likely focus on the development of novel analogs with improved properties for neuroimaging. The goal is to create PET tracers with even higher affinity and selectivity for dopamine D2 receptors, and potentially for specific subtypes like D3 receptors. nih.gov Enhanced selectivity would reduce off-target binding, for example at serotonin receptors, leading to a cleaner signal and more accurate quantification. snmjournals.org

Another key direction is the improvement of pharmacokinetic properties. Ideal tracers should have rapid brain uptake and a rate of clearance that is optimal for kinetic modeling within a practical scan time. mdpi.com The development of new synthetic methods, including more efficient ¹⁸F-labeling techniques, is also an ongoing area of research that could facilitate the broader production and application of these tracers. rsc.org

Furthermore, as our understanding of the neurobiology of various brain disorders deepens, these advanced imaging agents can be applied to new research questions. This includes their use in the development of novel therapeutics, where they can serve as biomarkers to confirm target engagement or to monitor the neurochemical effects of a drug. nih.gov The continued evolution of spiperone-based ligands, originating from precursors like this compound, will remain a valuable endeavor in neuroscience research. mdpi.com

Q & A

Q. How do species differences impact spiperone’s receptor selectivity profiles?

- Guidance: Validate cross-species affinity using transfected cell lines. For example, human 5-HT2A affinity (Ki = 0.6 nM) is 500-fold higher than 5-HT2B/2C, but rodent data may vary. Use species-specific primers/probes in qPCR to correlate receptor expression with binding .

Data Analysis & Contradictions

Q. How should researchers address contradictory binding data between spiperone and other 5-HT2A antagonists?

Q. Why do in vitro KD values sometimes conflict with PET-derived binding potentials?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.